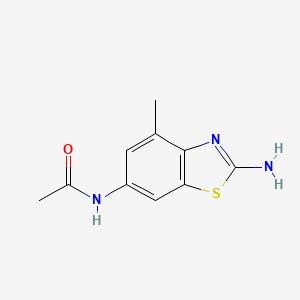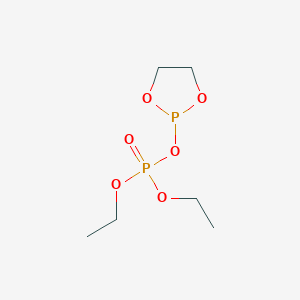
Diethyl ethylene pyrophosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ethylene pyrophosphite is an organophosphorus compound with the chemical formula C6H14O3P2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in the field of chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl ethylene pyrophosphite can be synthesized through a two-step process involving the transesterification of diethyl phosphite with ethylene glycol, followed by a palladium-catalyzed coupling reaction with vinyl bromide . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl ethylene pyrophosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diethyl ethylene pyrophosphate.
Reduction: It can be reduced to form diethyl ethylene phosphite.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used under basic conditions.
Major Products Formed:
Oxidation: Diethyl ethylene pyrophosphate.
Reduction: Diethyl ethylene phosphite.
Substitution: Various substituted phosphonates and phosphites.
Wissenschaftliche Forschungsanwendungen
Diethyl ethylene pyrophosphite has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of diethyl ethylene pyrophosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can then participate in catalytic processes. The compound’s reactivity is largely due to the presence of the phosphorus atom, which can undergo various oxidation states and form multiple bonds with other elements .
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphite: Similar in structure but lacks the ethylene bridge.
Diethyl pyrophosphate: Contains a pyrophosphate group instead of a pyrophosphite group.
Ethylene glycol diethyl ether: Similar in structure but lacks the phosphorus atom.
Uniqueness: Diethyl ethylene pyrophosphite is unique due to its combination of the ethylene bridge and the pyrophosphite group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metal ions and participate in various catalytic processes sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H14O6P2 |
|---|---|
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
1,3,2-dioxaphospholan-2-yl diethyl phosphate |
InChI |
InChI=1S/C6H14O6P2/c1-3-10-14(7,11-4-2)12-13-8-5-6-9-13/h3-6H2,1-2H3 |
InChI-Schlüssel |
SGZBQOPNVWJJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OP1OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


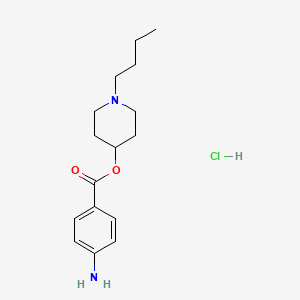
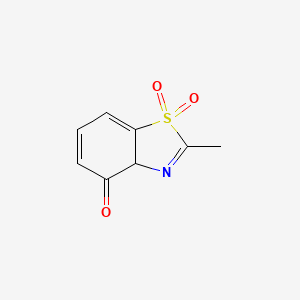
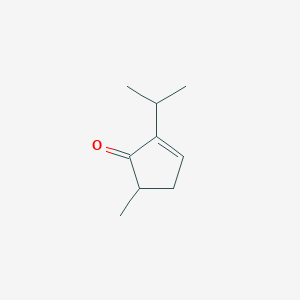
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)


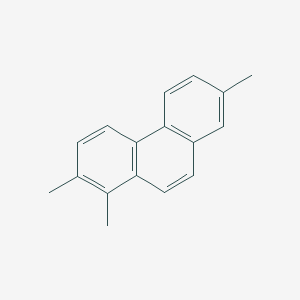
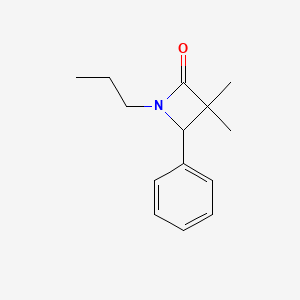
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

